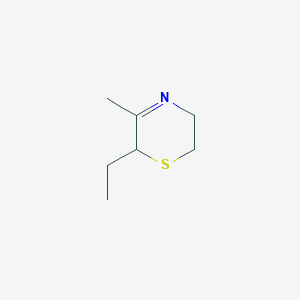
6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2-methyl-2-thiopropanal in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated to promote cyclization, forming the desired thiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the thiazine to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Alkylated or acylated thiazine derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the thiazine ring .
Comparación Con Compuestos Similares
- 6-Methyl-3,6-dihydro-2H-1,4-thiazine
- 5-Ethyl-3,6-dihydro-2H-1,4-thiazine
- 6-Ethyl-5-methyl-2H-1,4-thiazine
Comparison: 6-Ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug design and industrial processes .
Propiedades
Número CAS |
823801-67-8 |
|---|---|
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
6-ethyl-5-methyl-3,6-dihydro-2H-1,4-thiazine |
InChI |
InChI=1S/C7H13NS/c1-3-7-6(2)8-4-5-9-7/h7H,3-5H2,1-2H3 |
Clave InChI |
JVQIZKIOATVETP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=NCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


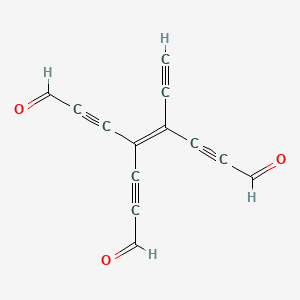
![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)


oxophosphanium](/img/structure/B14205320.png)
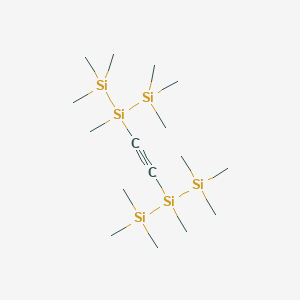
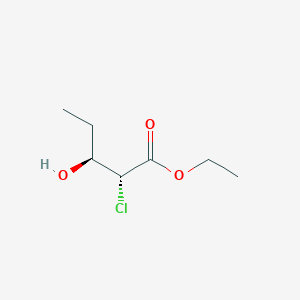
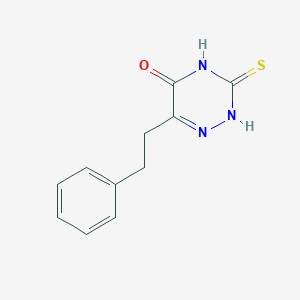
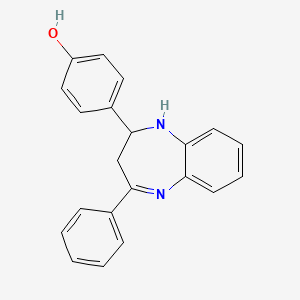
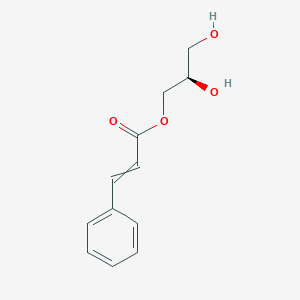
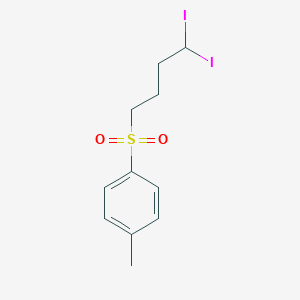
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
